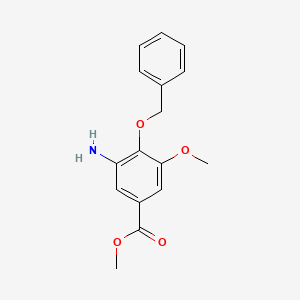

![molecular formula C14H10Cl2O2 B1454276 2-[(2-Chlorobenzyl)oxy]benzoyl chloride CAS No. 1160249-76-2](/img/structure/B1454276.png)

2-[(2-Chlorobenzyl)oxy]benzoyl chloride

Overview

Description

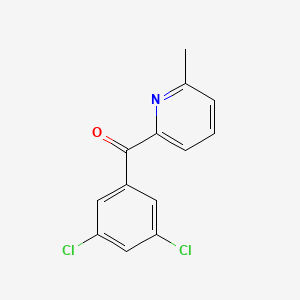

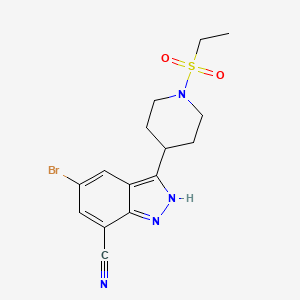

2-[(2-Chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.13 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl chloride group attached to a chlorobenzyl group via an oxygen atom . The exact 3D structure is not provided in the search results.Scientific Research Applications

Synthesis and Characterization Applications

2-[(2-Chlorobenzyl)oxy]benzoyl chloride is involved in various synthesis and characterization processes. For instance, it's utilized in the acylation of azaindoles, where conditions for attachment to the 3-position of azaindoles are explored, achieving best results with an excess of AlCl(3) in CH(2)Cl(2) followed by the addition of an acyl chloride at room temperature (Zhang et al., 2002). Similarly, it's involved in the synthesis of benzyl and benzoyl substituted oxime-phosphazenes, with reactions studied under various conditions, leading to hexa and pentasubstituted compounds, although pure and defined products could not be obtained from some reactions due to rearrangement of oxime groups (Çil et al., 2006).

Chemical Reactivity and Interactions

The chemical reactivity of this compound is also an area of focus. Studies show its reactivity towards various substrates containing E–Cl bond(s), leading to the formation of products with trigonal bipyramidal geometry around the central atom. Attempts to oxidize these products to give corresponding organotin(IV) benzoate were also explored (Padělková et al., 2013). Moreover, the molecule is used in the synthesis of 2-substituted 3-hydroxybenzo[b]selenophenes and benzizoselenazol-3(2H)-ones, highlighting its versatility in chemical reactions (Lisiak & Młochowski, 2009).

Industrial Applications

In industrial contexts, this compound is involved in reactions like the free-radical chlorination of toluene, leading to a mixture of compounds used in various applications, such as the manufacturing of plasticizers, benzaldehyde, and in the synthesis of herbicide intermediates (Seper, 2001).

Safety and Hazards

properties

IUPAC Name |

2-[(2-chlorophenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNVNSOZZFOQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

![Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1454207.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)

![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)